7-Azaspiro[3.5]nonan-5-ol oxalate
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Overview
Description
7-Azaspiro[35]nonan-5-ol oxalate is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonan-5-ol oxalate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents like Oxone® in formic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonan-5-ol oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Reagents like Oxone® and formic acid are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the spiro ring.
Scientific Research Applications
7-Azaspiro[3.5]nonan-5-ol oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of materials with unique properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 7-Azaspiro[3.5]nonan-5-ol oxalate involves its interaction with molecular targets, such as enzymes or receptors. For instance, it can bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. This binding can enhance the reduction of specific substrates, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
- 3,3-Difluoroazetidine hydrochloride
- 3-Methoxyazetidine hydrochloride
Uniqueness
7-Azaspiro[3.5]nonan-5-ol oxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophobicity and hydrogen bonding capacity, making it valuable in medicinal chemistry for designing molecules with specific binding affinities and metabolic stability .
Properties
IUPAC Name |
7-azaspiro[3.5]nonan-9-ol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c10-7-6-9-5-4-8(7)2-1-3-8;3-1(4)2(5)6/h7,9-10H,1-6H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPQWUDCNCUHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCC2O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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